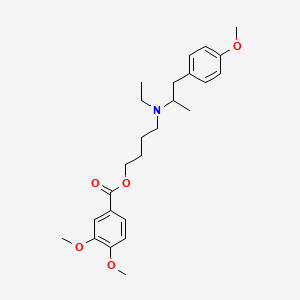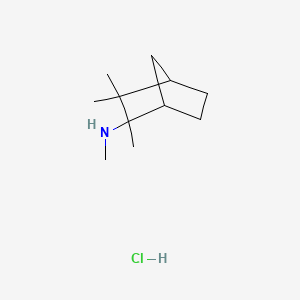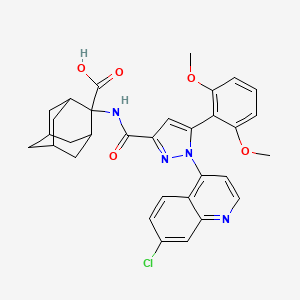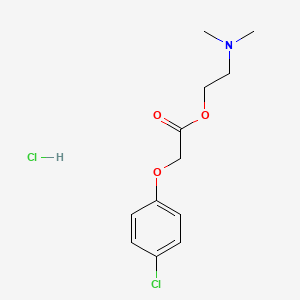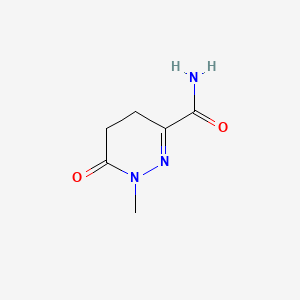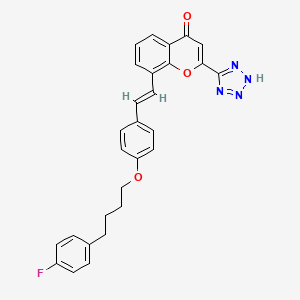
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEN-91507 is a small molecule drug that acts as a cysteinyl leukotriene receptor antagonist. It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. The compound is primarily investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN-91507 involves several key steps:
Reduction of 3-(4-fluorobenzoyl)propionic acid: This step is carried out using aluminum chloride in dichloromethane and a borane/tert-butylamine complex to yield an intermediate alcohol.
Conversion to aldehyde: The intermediate alcohol is then reacted with 4-hydroxybenzaldehyde to form an aldehyde.
Formation of the tetrazole ring: The final step involves the reaction of the aldehyde with sodium azide and ammonium chloride in dimethylformamide at 100°C to obtain the tetrazole ring.
Industrial Production Methods: The industrial production of MEN-91507 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: MEN-91507 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole ring and the fluorophenyl group.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.
Oxidation and Reduction Reactions: While MEN-91507 is stable under normal conditions, it can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions are typically derivatives of MEN-91507 with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
MEN-91507 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cysteinyl leukotriene receptor antagonists.
Biology: MEN-91507 is used to investigate the role of leukotrienes in various biological processes, including inflammation and immune response.
Medicine: The compound is being studied for its potential therapeutic applications in treating asthma and other respiratory diseases.
Industry: MEN-91507 is used in the development of new drugs targeting cysteinyl leukotriene receptors
Mechanism of Action
MEN-91507 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically the CysLT1 receptor. This receptor is involved in the inflammatory response and bronchoconstriction. By blocking this receptor, MEN-91507 reduces inflammation and prevents bronchoconstriction, making it a potential therapeutic agent for asthma and other respiratory diseases .
Comparison with Similar Compounds
- Montelukast
- Zafirlukast
- Pranlukast
Comparison: MEN-91507 displays a differential activity against endogenous leukotrienes compared to similar compounds like montelukast and zafirlukast. While all these compounds act as cysteinyl leukotriene receptor antagonists, MEN-91507 has shown a more potent and broader activity in reducing antigen-induced airway inflammation and bronchoconstriction in preclinical studies .
MEN-91507 stands out due to its unique pharmacological profile and its potential for broader therapeutic applications.
Properties
CAS No. |
197506-04-0 |
|---|---|
Molecular Formula |
C28H23FN4O3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-[(E)-2-[4-[4-(4-fluorophenyl)butoxy]phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C28H23FN4O3/c29-22-13-8-19(9-14-22)4-1-2-17-35-23-15-10-20(11-16-23)7-12-21-5-3-6-24-25(34)18-26(36-27(21)24)28-30-32-33-31-28/h3,5-16,18H,1-2,4,17H2,(H,30,31,32,33)/b12-7+ |
InChI Key |
PYUGFOWNYMLROI-KPKJPENVSA-N |
SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |
Isomeric SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)/C=C/C4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2-(E)-(4-(4-(4-fluorophenyl)butyloxy)phenyl)vinyl)-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran sodium salt MEN91507 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


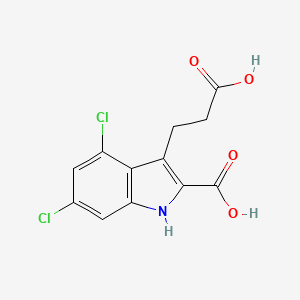
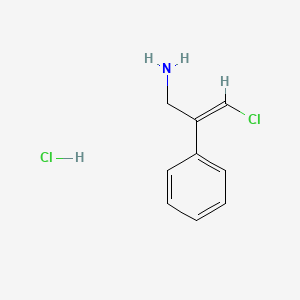
![(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1676117.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)


